REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([Cl:11])[N:3]=1.[CH3:12][S-:13].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([S:13][CH3:12])[CH:5]=[C:4]([Cl:11])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly added
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times each with a hexane/ethyl acetate mixture (100 ml; 1/1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel flash column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)SC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |